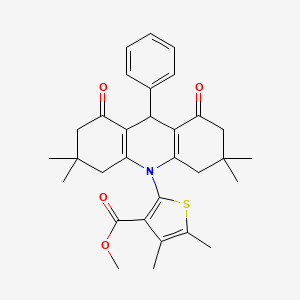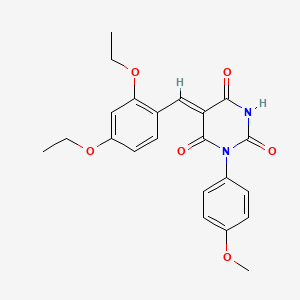
4-(2-methoxyphenyl)-N,N-dimethyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenyl)-N,N-dimethyl-1-piperazinecarboxamide, commonly known as MeOPP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
MeOPP acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than the endogenous ligand serotonin. It has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. MeOPP also has affinity for other receptors such as the α2-adrenoceptor and the dopamine D2 receptor, but its effects on these receptors are less well understood.
Biochemical and Physiological Effects:
MeOPP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to improve cognitive function and memory retention. MeOPP may have potential as a treatment for anxiety disorders, depression, and cognitive impairment. However, further research is needed to fully understand its effects and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MeOPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the 5-HT1A receptor are well characterized. MeOPP can be used to study the role of the 5-HT1A receptor in various physiological and behavioral processes. However, there are also limitations to its use. MeOPP has low selectivity for the 5-HT1A receptor and can bind to other receptors, which may complicate interpretation of results. Additionally, its effects on humans are not well understood, so caution should be exercised when extrapolating findings from animal studies.
Direcciones Futuras
There are several directions for future research on MeOPP. One area of interest is the development of more selective and potent ligands for the 5-HT1A receptor. These ligands could be used to better understand the role of the receptor in various processes and to develop new drugs for the treatment of psychiatric disorders. Another area of interest is the investigation of MeOPP's effects on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Finally, research on the pharmacokinetics and toxicity of MeOPP is needed to determine its safety and potential for clinical use.
Métodos De Síntesis
MeOPP can be synthesized by reacting 2-methoxyphenylpiperazine with N,N-dimethylcarbonyl chloride in the presence of a base such as triethylamine. The reaction yields MeOPP as a white crystalline solid with a melting point of 141-144°C. The purity of MeOPP can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
MeOPP has potential applications in scientific research as a tool to study the central nervous system. It has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. MeOPP can be used to investigate the role of the 5-HT1A receptor in these processes and to develop new drugs that target this receptor.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-15(2)14(18)17-10-8-16(9-11-17)12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHAAKDYWSSMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5985520.png)

![1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5985537.png)
![N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5985539.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5985543.png)

![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide](/img/structure/B5985580.png)

![1,2-dihydro-5-acenaphthylenyl[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5985583.png)

amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)